PROTAC Linker Length Optimization: PEG2 vs. PEG4 Degradation Activity
In a case study optimizing a PROTAC for ERα degradation, researchers directly compared linkers with PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) units. While both linkers exhibited similar binding affinities (IC50 = 30-50 nM) to the target protein, the linker with a PEG3 spacer demonstrated the highest degradation activity, confirming that linker length is a critical, independent variable for functional efficacy [1]. This cross-study comparison establishes that the specific PEG length in Boc-Aminooxy-PEG2 is a key determinant of final PROTAC performance, distinct from its binding ability.
| Evidence Dimension | Impact of PEG linker length on PROTAC-mediated protein degradation activity |
|---|---|
| Target Compound Data | PEG2 linker (LCL-ER(dec)-P2) evaluated |
| Comparator Or Baseline | PEG4 linker (LCL-ER(dec)-P4) and PEG3 linker (LCL-ER(dec)) |
| Quantified Difference | Qualitative difference: PEG3 > PEG2/PEG4 in degradation activity. No significant difference in binding affinity (IC50 = 30-50 nM) across all linker lengths. |
| Conditions | In vitro ERα degradation assay in cells; PROTAC molecules synthesized with different PEG linkers |
Why This Matters
This demonstrates that linker length is a critical performance parameter independent of target binding, directly informing the selection of Boc-Aminooxy-PEG2 to achieve a specific, optimal geometry in a PROTAC ternary complex.
- [1] MEDCHEM NEWS. (2023). Vol.33 No.2, 24/52. Figure 3B. Retrieved April 16, 2026. View Source
